molecular formula C6Cl2F8 B1294947 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene CAS No. 336-19-6

1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene

Cat. No. B1294947
CAS RN: 336-19-6
M. Wt: 294.95 g/mol
InChI Key: BICOGOBTBGYGFA-UHFFFAOYSA-N
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Description

1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene (1,2-DCOF) is a halogenated hydrocarbon compound with the molecular formula C6F8Cl2. It is a colorless, volatile liquid that is soluble in organic solvents, and has a strong odor. 1,2-DCOF has a wide range of applications in both scientific research and industry, due to its unique chemical structure and properties.

Scientific Research Applications

Fluorination Processes

1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene has been utilized in fluorination studies. For instance, Burdon et al. (1982) found that in compounds like 3H, 4H-tetrafluoro-3-thiolen and 1H, 2H-octafluorocyclohexene, the process of converting -CH=CH- into -CH=CF- involves saturation to -CHF-CHF- followed by dehydrofluorination, rather than direct vinylic hydrogen replacement. This indicates a complex process of fluorination involving multiple steps (Burdon, Parsons, & Shommakhi, 1982).

Chemical Reactions with Amines and Aniline

The compound reacts with amines and aniline to form complex structures. Coe, Oldfield, and Tatlow (1985) explored how decafluorocyclohexene interacts with aniline, resulting in various fluorinated cyclohexene derivatives. They detailed how different fluorinated cyclohexenes undergo chemical transformations when exposed to compounds like phenyl lithium and pentafluorophenyl lithium (Coe, Oldfield, & Tatlow, 1985).

Reduction Reactions

Reduction reactions involving this compound have been studied. Feast, Perry, and Stephens (1966) investigated the lithium aluminium hydride reduction of various fluorocyclopentenes and fluorocyclohexenes, observing the formation of multiple reduced fluorocyclohexene derivatives. This suggests the compound's susceptibility to reduction processes, resulting in various products (Feast, Perry, & Stephens, 1966).

Synthesis of Cycloalkenes and Aryl Adducts

The synthesis of polyfluorocycloalkenes and aryl adducts from 1,2-dichloro-octafluorocyclohexene has been explored. For example, Campbell et al. (1967) prepared stereoisomeric chlorofluorocyclohexanes and studied their dehydrohalogenation, contributing to an understanding of reaction mechanisms in such compounds (Campbell, Lancashire, Stephens, & Tatlow, 1967).

Preparation of Epoxides

The preparation of epoxides from polyfluorocyclohexenes has also been researched. Coe, Mott, and Tatlow (1982) demonstrated how polyfluorocyclohexenes with various substituents can yield corresponding 1,2-epoxides. This research highlights the compound's role in producing epoxides, a significant chemical process (Coe, Mott, & Tatlow, 1982).

properties

IUPAC Name

1,2-dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F8/c7-1-2(8)4(11,12)6(15,16)5(13,14)3(1,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICOGOBTBGYGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187297
Record name 1,2-Dichloroperfluorocyclohexene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene

CAS RN

336-19-6
Record name 1,2-Dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichlorooctafluorocyclohexene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloroperfluorocyclohexene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-3,3,4,4,5,5,6,6-octafluorocyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.826
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2-DICHLOROOCTAFLUOROCYCLOHEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DCF Law, SW Tobey, R West - The Journal of Organic Chemistry, 1973 - ACS Publications
Tetrachlorocyclopropene (1) was fluorinated with potassium fluoride in tetramethylenesulfone at 160-180 to give 1, 2, 3-trichloro-3-fluorocyclopropene (2), l, 2-dichloro-3, 3-…
Number of citations: 32 pubs.acs.org

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